2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol
CAS No.:
Cat. No.: VC17761292
Molecular Formula: C11H25NO
Molecular Weight: 187.32 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol -](/images/structure/VC17761292.png)
Specification
Molecular Formula | C11H25NO |
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Molecular Weight | 187.32 g/mol |
IUPAC Name | 2-(2,2-dimethylpropylamino)-4-methylpentan-1-ol |
Standard InChI | InChI=1S/C11H25NO/c1-9(2)6-10(7-13)12-8-11(3,4)5/h9-10,12-13H,6-8H2,1-5H3 |
Standard InChI Key | AWOKGGLTELIXQR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(CO)NCC(C)(C)C |
Introduction
Chemical Identity and Nomenclature
Systematic IUPAC Name
The IUPAC name for this compound is 2-amino-4-methylpentan-1-ol . This nomenclature reflects its five-carbon chain (pentanol) with a methyl group at the fourth carbon and an amine group at the second position.
Synonyms and Alternative Designations
Common synonyms include:
The CAS Registry Number 502-32-9 is universally recognized for this compound .
Molecular Formula and Weight
Structural Characteristics
2D and 3D Conformations
The SMILES notation for the structure is CC(C)CC(CO)N , indicating a branched carbon chain with hydroxyl and amine groups. The 3D conformation reveals a staggered arrangement that minimizes steric hindrance between the methyl and hydroxyl groups .
Key Structural Features:
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Branched Carbon Chain: A five-carbon backbone with a methyl group at position 4.
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Functional Groups: A primary alcohol (-OH) at position 1 and a primary amine (-NH) at position 2.
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Chirality: The presence of stereoisomers (DL-leucinol) suggests two enantiomeric forms .
Computational Descriptors
Physical and Thermodynamic Properties
Phase-Change Data
Property | Value | Conditions | Source |
---|---|---|---|
Boiling Point | 371–372 K | 0.015 bar (reduced pressure) | NIST WebBook |
Melting Point | Not reported | - | - |
Density | Not reported | - | - |
The boiling point under reduced pressure (0.015 bar) is critical for purification via vacuum distillation .
Spectral Data
While specific spectral data (e.g., NMR, IR) are absent in the provided sources, the compound’s structure suggests characteristic peaks for -OH (~3200–3600 cm) and -NH (~3300 cm) in IR spectroscopy.
Synthesis and Production
Key Challenges
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Steric Hindrance: The branched structure complicates reaction kinetics.
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Enantiomeric Separation: Resolving DL-leucinol into its D- and L-forms requires chiral catalysts or chromatography .
Applications in Research and Industry
Pharmaceutical Intermediates
DL-Leucinol serves as a precursor in synthesizing peptidomimetics and β-amino alcohols, which are pivotal in drug design .
Polymer Stabilizers
Stability and Reactivity
Thermal Stability
The compound is stable under ambient conditions but decomposes at elevated temperatures (>372 K) .
Reactivity Profile
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Amine Group: Participates in nucleophilic substitution and acylation.
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Alcohol Group: Susceptible to oxidation (e.g., to carboxylic acids) and esterification.
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